molecular formula C22H26ClN3O5 B4330961 ETHYL 4-[2-CHLORO-6-(3,4-DIMETHOXYBENZAMIDO)PHENYL]PIPERAZINE-1-CARBOXYLATE

ETHYL 4-[2-CHLORO-6-(3,4-DIMETHOXYBENZAMIDO)PHENYL]PIPERAZINE-1-CARBOXYLATE

Cat. No.: B4330961
M. Wt: 447.9 g/mol
InChI Key: RSMINQDLGNMKJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{2-chloro-6-[(3,4-dimethoxybenzoyl)amino]phenyl}piperazine-1-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a carboxylate group and a phenyl ring that is further substituted with a chloro group and a dimethoxybenzoyl amine group. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[2-CHLORO-6-(3,4-DIMETHOXYBENZAMIDO)PHENYL]PIPERAZINE-1-CARBOXYLATE typically involves multiple steps. One common route includes the following steps:

    Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines.

    Introduction of the carboxylate group: This is often done by reacting the piperazine with ethyl chloroformate.

    Substitution on the phenyl ring: The phenyl ring is chlorinated using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the dimethoxybenzoyl amine group: This step involves the reaction of the chlorinated phenyl ring with 3,4-dimethoxybenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{2-chloro-6-[(3,4-dimethoxybenzoyl)amino]phenyl}piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethyl 4-{2-chloro-6-[(3,4-dimethoxybenzoyl)amino]phenyl}piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-[2-CHLORO-6-(3,4-DIMETHOXYBENZAMIDO)PHENYL]PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-chloro-6,7-dimethoxyquinazoline-2-carboxylate
  • Ethyl 4-{2-chloro-6-[(3,4-dimethoxybenzoyl)amino]phenyl}piperazine-1-carboxylate

Uniqueness

Ethyl 4-{2-chloro-6-[(3,4-dimethoxybenzoyl)amino]phenyl}piperazine-1-carboxylate is unique due to its specific substitution pattern and the presence of both a piperazine ring and a dimethoxybenzoyl amine group

Properties

IUPAC Name

ethyl 4-[2-chloro-6-[(3,4-dimethoxybenzoyl)amino]phenyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O5/c1-4-31-22(28)26-12-10-25(11-13-26)20-16(23)6-5-7-17(20)24-21(27)15-8-9-18(29-2)19(14-15)30-3/h5-9,14H,4,10-13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSMINQDLGNMKJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 4-[2-CHLORO-6-(3,4-DIMETHOXYBENZAMIDO)PHENYL]PIPERAZINE-1-CARBOXYLATE
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ETHYL 4-[2-CHLORO-6-(3,4-DIMETHOXYBENZAMIDO)PHENYL]PIPERAZINE-1-CARBOXYLATE
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ETHYL 4-[2-CHLORO-6-(3,4-DIMETHOXYBENZAMIDO)PHENYL]PIPERAZINE-1-CARBOXYLATE
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ETHYL 4-[2-CHLORO-6-(3,4-DIMETHOXYBENZAMIDO)PHENYL]PIPERAZINE-1-CARBOXYLATE
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ETHYL 4-[2-CHLORO-6-(3,4-DIMETHOXYBENZAMIDO)PHENYL]PIPERAZINE-1-CARBOXYLATE
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ETHYL 4-[2-CHLORO-6-(3,4-DIMETHOXYBENZAMIDO)PHENYL]PIPERAZINE-1-CARBOXYLATE

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